molecular formula C10H9ClO3S B8514495 (3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester

(3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester

Cat. No. B8514495
M. Wt: 244.69 g/mol
InChI Key: PELSFHJSMUTREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester is a useful research compound. Its molecular formula is C10H9ClO3S and its molecular weight is 244.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester

Molecular Formula

C10H9ClO3S

Molecular Weight

244.69 g/mol

IUPAC Name

methyl 2-(3-chloro-4-methylsulfanylphenyl)-2-oxoacetate

InChI

InChI=1S/C10H9ClO3S/c1-14-10(13)9(12)6-3-4-8(15-2)7(11)5-6/h3-5H,1-2H3

InChI Key

PELSFHJSMUTREV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC(=C(C=C1)SC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aluminum trichloride (54.9 g, 412 mmol) in chloroform (180 mL) under argon was cooled to 0° C. and then treated dropwise with a solution of methyl chlorooxoacetate (24.3 mL, 264 mmol) in chloroform (180 mL). The reaction mixture was stirred at 0° C. for 30 min and then was treated dropwise with a solution of 2-chlorothioanisole (39.4 g, 247 mmol) in chloroform (180 mL). The reaction mixture turned red in color. The resulting reaction mixture was allowed to warm to 25° C. where it was stirred for 4 h. The reaction mixture was then slowly poured onto ice (700 mL). The resulting yellow mixture was stirred for 15 min and then was filtered through celite to remove the aluminum salts. The filtrate was then extracted with methylene chloride (3×50 mL). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (1×50 mL). The organic layer was then dried over magnesium sulfate, filtered, and concentrated in vacuo to afford (3-chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid methyl ester (36.4 g, 60%) as a light yellow oil: EI-HRMS m/e calcd for C10H9ClSO3 (M+) 243.9961, found 243.9958.
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
39.4 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three

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